1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-
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Overview
Description
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- typically involves multi-step organic reactions. Common starting materials include pyrrole derivatives and pyrimidine precursors. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(2,3-d)pyrimidine derivatives: Compounds with similar core structures but different substituents.
Pyrimidine analogs: Compounds with variations in the pyrimidine ring.
Uniqueness
The uniqueness of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- lies in its specific substituents and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine class and exhibits significant potential in various therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N5O3, with a molecular weight of 249.23 g/mol. Its structure features a pyrrolo ring fused with a pyrimidine moiety, characterized by multiple functional groups including an amino group and a carbonitrile group. This unique structure contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of 1H-Pyrrolo(2,3-d)pyrimidine exhibit anticancer properties by inhibiting the proliferation of cancer cells. For example, studies have shown that certain derivatives effectively inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the de novo purine nucleotide biosynthesis pathway. This inhibition leads to reduced tumor cell growth in various cancer cell lines expressing folate receptors (FR) .
Table 1: Summary of Anticancer Activity
Compound | Target | Mechanism | IC50 (nM) | Cell Line |
---|---|---|---|---|
Compound 1 | GARFTase | Inhibition of purine biosynthesis | 30 | KB Cells |
Compound 2 | GARFTase | Inhibition of purine biosynthesis | 45 | IGROV1 Cells |
Compound 3 | FRα/PCFT | Enhanced uptake and cytotoxicity | 25 | Various FR-expressing Tumors |
Antiviral Activity
Some derivatives have demonstrated antiviral activity against several viral pathogens. The exact mechanisms are still under investigation but are believed to involve interference with viral replication processes. The compound's ability to modulate biochemical pathways makes it a candidate for further antiviral drug development .
Antimicrobial Activity
In addition to anticancer and antiviral effects, studies have reported that certain pyrrolo[2,3-d]pyrimidine derivatives possess antimicrobial properties. They have been evaluated for their effectiveness against various bacterial strains and fungi, indicating a broad spectrum of activity .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of pyrrolo[2,3-d]pyrimidines against human tumor cell lines. The results indicated that these compounds significantly inhibited cell growth through targeted inhibition of GARFTase, leading to apoptosis in cancer cells .
Case Study 2: Antiviral Potential
In another investigation focused on antiviral activity, specific derivatives were tested against HIV and HCV. The results showed promising inhibitory effects on viral replication at micromolar concentrations, suggesting potential as therapeutic agents against viral infections .
The mechanisms underlying the biological activities of 1H-Pyrrolo(2,3-d)pyrimidine derivatives are complex and involve:
- Enzyme Inhibition : Targeting enzymes such as GARFTase disrupts critical metabolic pathways in cancer cells.
- Receptor Interaction : Compounds may interact with folate receptors (FR) to enhance cellular uptake and cytotoxicity.
- Antiviral Pathways : Modulation of viral replication processes indicates potential pathways for antiviral action.
Properties
CAS No. |
127945-76-0 |
---|---|
Molecular Formula |
C10H11N5O3 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N5O3/c11-3-6-4-15(5-18-2-1-16)8-7(6)9(17)14-10(12)13-8/h4,16H,1-2,5H2,(H3,12,13,14,17) |
InChI Key |
YTXJFKGPFBCZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |
Origin of Product |
United States |
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